molecular formula C18H23N5O6 B2491987 ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate CAS No. 899988-71-7

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate

Cat. No.: B2491987
CAS No.: 899988-71-7
M. Wt: 405.411
InChI Key: NEJIQGHDJOIHGQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purino[7,8-a]imidazole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxy-oxoethyl group: This step is achieved through esterification reactions, often using ethyl acetate as a reagent.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification steps: Including crystallization, distillation, and chromatography to obtain the final pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their functions.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can be compared with similar compounds, such as:

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: A simpler ester with different biological activities.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another ester with distinct structural features and applications.

    2-Ethoxyethyl acetate: A related ester with different industrial uses.

The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-6-28-12(24)8-21-10(3)11(4)23-14-15(19-17(21)23)20(5)18(27)22(16(14)26)9-13(25)29-7-2/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJIQGHDJOIHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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